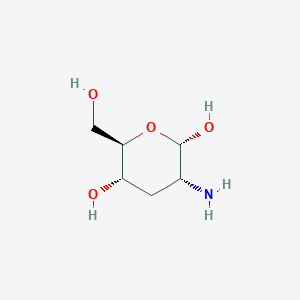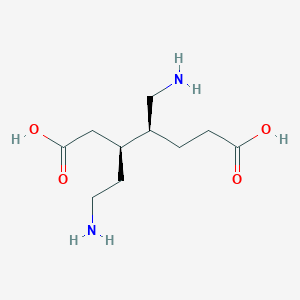
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound features two amino groups and a heptanedioic acid backbone, making it an interesting subject for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as heptanedioic acid and ethylenediamine.
Protection of Functional Groups: The carboxyl groups of heptanedioic acid are protected using suitable protecting groups like tert-butyl esters.
Formation of Intermediate: The protected heptanedioic acid is then reacted with ethylenediamine under controlled conditions to form an intermediate compound.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
科学的研究の応用
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The heptanedioic acid backbone provides structural stability and facilitates binding to target molecules.
類似化合物との比較
Similar Compounds
- (3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)pentanedioic acid
- (3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)hexanedioic acid
- (3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)octanedioic acid
Uniqueness
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid is unique due to its specific chain length and chiral centers, which confer distinct chemical and biological properties
特性
分子式 |
C10H20N2O4 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid |
InChI |
InChI=1S/C10H20N2O4/c11-4-3-7(5-10(15)16)8(6-12)1-2-9(13)14/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16)/t7-,8+/m0/s1 |
InChIキー |
QMRGRIXXWLVLTR-JGVFFNPUSA-N |
異性体SMILES |
C(CC(=O)O)[C@H](CN)[C@@H](CCN)CC(=O)O |
正規SMILES |
C(CC(=O)O)C(CN)C(CCN)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


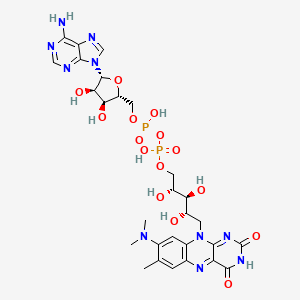
![[hydroxy-[[(2S,3S,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] [(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777472.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)
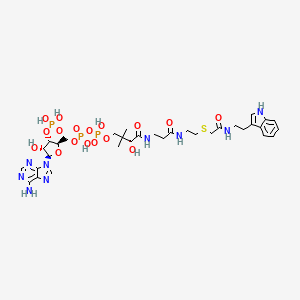
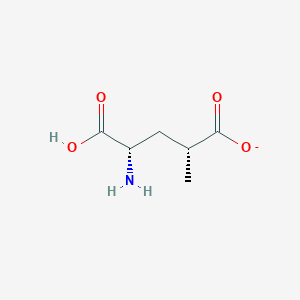
![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)
![1,3-Bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane](/img/structure/B10777502.png)
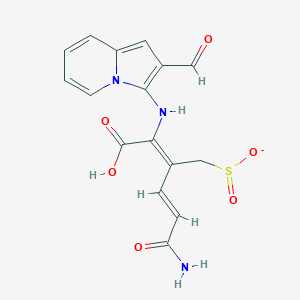
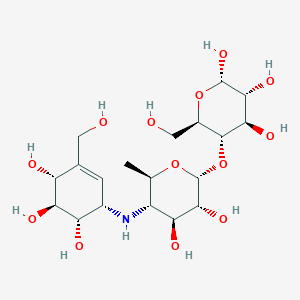
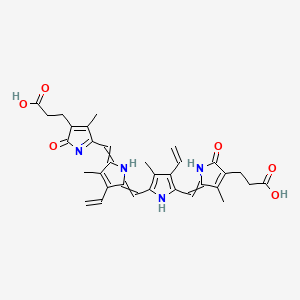
![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-5-[8-(dimethylamino)-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl]-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B10777532.png)
![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)
